molecular formula C17H15N5O B8772533 1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-

1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-

Cat. No. B8772533
M. Wt: 305.33 g/mol
InChI Key: VUXLKOATKUTQHW-UHFFFAOYSA-N
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Patent
US07790761B2

Procedure details

A solution of aminoacetonitrile hydrochloride (0.5 g, 5.4 mmol) and sodium (0.124 g, 5.4 mmol) in MeOH (15 mL) was added to a solution of hydroxylamine hydrochloride (0.37 g, 5.4 mmol) and sodium (0.124 g, 5.4 mmol) in MEOH. The reaction mixture was refluxed for 4 h then filtered and concentrated under reduced pressure. The crude material was taken up in dry THF (30 mL), sodium hydride (0.114 g, 60%, 2.86 mmol) was added and the reaction mixture heated at 60° C. 1-Benzylindazole-3carboxylic acid methyl ester (0.25 g, 0.938 mmol) was added and the reaction mixture was heated at reflux for 4 h. The THF was removed under reduced pressure and the residue partitioned between chloroform (100 mL) and H2O (100 mL). The chloroform layer was separated and the aqueous layer was further extracted with 2×100 mL of chloroform. The combined extracts were dried (MgSO4) and concentrated under reduced pressure. The crude compound was purified by flash chromatography using chloroform/MeOH (95:5) to afford the title compound as a white solid (0.264 g, 92%). Mp 118-119° C. 1H NMR (300 MHz, CDCl3) ppm 1.68 (s, 2H), 4.12 (s, 2H), 5.77 (s, 2H), 7.30-7.47 (m, 8H), 8.32-8.35 (m, 1H). MS(EI) m/z 305 [M+]. Anal. Calcd. for C17H15N5O: C, 66.87; H, 4.95; N, 22.94. Found: C, 67.00; H. 4.82; N, 22.97.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.114 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[N:5].[Na].Cl.[NH2:8]O.[H-].[Na+].CO[C:14]([C:16]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]([CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[N:17]=1)=[O:15]>CO>[CH2:25]([N:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:16]([C:14]2[O:15][N:8]=[C:4]([CH2:3][NH2:2])[N:5]=2)=[N:17]1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:0.1,3.4,5.6,^1:5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
0.124 g
Type
reactant
Smiles
[Na]
Name
Quantity
0.37 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.124 g
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.114 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
COC(=O)C1=NN(C2=CC=CC=C12)CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between chloroform (100 mL) and H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with 2×100 mL of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)C1=NC(=NO1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.264 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.